molecular formula C17H22N4O4 B3395794 (4R)-4-Azido-1-Boc-D-proline benzyl ester CAS No. 132622-97-0

(4R)-4-Azido-1-Boc-D-proline benzyl ester

Cat. No.: B3395794
CAS No.: 132622-97-0
M. Wt: 346.4 g/mol
InChI Key: NNBVAZYHYUBQCU-ZIAGYGMSSA-N
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Description

(4R)-4-Azido-1-Boc-D-proline benzyl ester is a chiral azido compound derived from proline, an amino acid. This compound is characterized by the presence of an azido group at the fourth position, a tert-butoxycarbonyl (Boc) protecting group at the first position, and a benzyl ester group. It is used in various chemical and biological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-1-Boc-D-proline benzyl ester typically involves multiple steps:

    Protection of Proline: The first step involves protecting the amino group of D-proline with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of Benzyl Ester: The carboxyl group of the Boc-protected D-proline is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Introduction of Azido Group: The final step involves the introduction of the azido group at the fourth position. This is typically achieved by treating the intermediate compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-1-Boc-D-proline benzyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate.

Major Products Formed

    Amines: Formed by reduction of the azido group.

    Triazoles: Formed by cycloaddition reactions with alkynes.

Scientific Research Applications

(4R)-4-Azido-1-Boc-D-proline benzyl ester has several applications in scientific research:

    Biology: Employed in the study of protein modifications and labeling due to its azido group, which can be selectively modified.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of proline-rich peptides and peptidomimetics.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-Azido-1-Boc-D-proline benzyl ester primarily involves its azido group, which can participate in various chemical reactions. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Azido-1-Boc-L-proline benzyl ester: Similar structure but derived from L-proline.

    (4R)-4-Azido-1-Boc-D-proline methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.

    (4R)-4-Azido-1-Boc-D-proline ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.

Uniqueness

(4R)-4-Azido-1-Boc-D-proline benzyl ester is unique due to its specific combination of protecting groups and the azido functionality. The benzyl ester group provides additional stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(23)21-10-13(19-20-18)9-14(21)15(22)24-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVAZYHYUBQCU-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130441
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132622-97-0
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132622-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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